molecular formula C4H8N2S4Zn B13738153 Bis(methyldithiocarbamato-S,S')zinc CAS No. 18984-32-2

Bis(methyldithiocarbamato-S,S')zinc

Katalognummer: B13738153
CAS-Nummer: 18984-32-2
Molekulargewicht: 277.8 g/mol
InChI-Schlüssel: HZFSIJCQPSIJHB-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(methyldithiocarbamato-S,S’)zinc is a coordination complex of zinc with methyldithiocarbamate ligands. This compound is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C4H8N2S4Zn, and it is often used in the synthesis of materials and as a reagent in chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(methyldithiocarbamato-S,S’)zinc typically involves the reaction of zinc salts with methyldithiocarbamate ligands. One common method is to react zinc sulfate with sodium methyldithiocarbamate in an aqueous solution. The reaction is carried out under controlled conditions, such as maintaining a specific pH and temperature, to ensure the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of Bis(methyldithiocarbamato-S,S’)zinc may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(methyldithiocarbamato-S,S’)zinc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Bis(methyldithiocarbamato-S,S’)zinc has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(methyldithiocarbamato-S,S’)zinc involves its interaction with molecular targets through its methyldithiocarbamate ligands. These ligands can coordinate with metal ions and other molecules, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with different substrates, thereby altering their chemical and physical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(methyldithiocarbamato-S,S’)zinc is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a variety of substrates makes it valuable in diverse applications, from material science to biological research .

Eigenschaften

CAS-Nummer

18984-32-2

Molekularformel

C4H8N2S4Zn

Molekulargewicht

277.8 g/mol

IUPAC-Name

zinc;N-methylcarbamodithioate

InChI

InChI=1S/2C2H5NS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2

InChI-Schlüssel

HZFSIJCQPSIJHB-UHFFFAOYSA-L

Kanonische SMILES

CNC(=S)[S-].CNC(=S)[S-].[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.